1,1'-(1,4-Phenylene)dipyrrolidine-2,5-dione
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Overview
Description
1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.263 g/mol . This compound is known for its unique structure, which includes a phenylene group bonded to two pyrrolidine-2,5-dione moieties. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione typically involves the reaction of 1,4-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar structure but with a methylene bridge instead of a phenylene group.
Bismaleimide S: Another related compound with similar functional groups but different structural arrangements.
Uniqueness
1,1’-(1,4-Phenylene)dipyrrolidine-2,5-dione is unique due to its specific phenylene linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H12N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-4H,5-8H2 |
InChI Key |
DXOYNYBRZMHTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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